molecular formula C17H15ClO2 B2503964 [2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone

[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone

Cat. No.: B2503964
M. Wt: 286.8 g/mol
InChI Key: REFKXIHTNUONND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopropylmethanone (CAS 7152-03-6) is a cyclopropane-containing aromatic ketone with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.212 g/mol. Its structure features a cyclopropyl group linked to a 4-chlorophenyl moiety and a 4-methoxyphenyl ketone group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Key physical properties include a melting point of 40–42°C, boiling point of 303.9°C, and a density of 1.1 g/cm³ . The methoxy group enhances solubility in polar solvents compared to non-polar analogs, making it advantageous in synthetic applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFKXIHTNUONND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cycloaddition Approaches

The cyclopropane core is typically constructed via [2+1] cycloaddition reactions. A seminal method involves treating α-acetyl-γ-butyrolactone with concentrated hydrochloric acid under reflux, inducing ring-opening and subsequent cyclization to form methyl cyclopropyl ketone intermediates. For chlorophenyl derivatives, halogenated precursors such as 4-chlorostyrene are reacted with diazomethane analogs in the presence of copper catalysts. This method achieves cyclopropanation with 75–85% yields but requires stringent temperature control (-10°C to 25°C) to prevent side reactions.

Microwave-Assisted Ionic Liquid Catalysis

Recent advancements utilize 1-butyl-3-methylimidazolium chloride ionic liquids under microwave irradiation (100–140°C) to accelerate cyclopropane formation. This approach reduces reaction times from 12 hours to 30 minutes while improving yields to 98.2%. The ionic liquid acts as both solvent and catalyst, enabling continuous extraction of cyclopropanone via in-situ distillation. Comparative data illustrates the efficiency of this method (Table 1).

Table 1: Cyclopropanation Method Comparison

Method Temperature (°C) Time (h) Yield (%)
Traditional HCl 100–110 12 79–90
Microwave/Ionic 100–140 0.5 98.2

Ketone Functionalization and Aromatic Coupling

Friedel-Crafts Acylation of 4-Methoxyphenyl Groups

The 4-methoxyphenyl ketone moiety is introduced via Friedel-Crafts acylation. In a representative procedure, 4-methoxybenzene is reacted with cyclopropanecarbonyl chloride in dichloromethane using aluminum chloride (AlCl₃) as a catalyst. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the methoxy group directing electrophilic attack to the para position. Yields range from 65% to 78%, depending on stoichiometric ratios and reaction time.

Chiral Auxiliary-Assisted Asymmetric Synthesis

For enantiomerically pure variants, (S)-(-)-α-methylbenzylamine serves as a chiral auxiliary. The protocol involves condensing 4-methoxyacetophenone with the auxiliary under Dean-Stark conditions to form imines, followed by hydrogenolysis over palladium/carbon (Pd/C). This method achieves 100% chiral purity and specific rotations of [α]²⁵D = +79° (c = 0.25 in MeOH).

Coupling of Chlorophenyl and Methoxyphenyl Moieties

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling links the cyclopropyl and methoxyphenyl groups. A patented approach employs bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF), achieving 85–91% coupling efficiency. Key challenges include minimizing protodehalogenation of the chlorophenyl group, addressed by maintaining pH > 9 and temperatures below 60°C.

Grignard Reagent-Mediated Alkylation

Alternative routes utilize Grignard reagents (e.g., cyclopropylmagnesium bromide) to alkylate pre-formed 4-chlorophenyl ketones. This method, while less efficient (yields: 60–70%), avoids transition metals and simplifies purification. Infrared (IR) spectroscopy data (ν = 1613 cm⁻¹ for C=O stretch) confirm product integrity.

Catalytic and Green Chemistry Innovations

Trifluoroacetic Acid (TFA) in Deprotection

TFA is critical in deprotecting tert-butoxycarbonyl (Boc) groups during intermediate stages. A 6-hour treatment with TFA in dichloromethane removes Boc groups without degrading the cyclopropane ring, as verified by mass spectrometry (m/z 289.8 [M+H]⁺).

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to couple 2-(4-chlorophenyl)cyclopropanecarboxylic acid with 4-methoxyphenyl lithium. This solvent-free method reduces waste and achieves 82% yield in 2 hours, though scalability remains unproven.

Purification and Characterization

Column Chromatography Optimization

Silica gel chromatography with methanol/dichloromethane (3–5% v/v) effectively separates diastereomers. Gradient elution profiles resolve cyclopropane diastereomers with ΔRf = 0.12–0.15.

Spectroscopic Validation

1H NMR spectra exhibit characteristic signals: δ 7.25–7.35 (d, 2H, Ar-Cl), δ 6.85–6.95 (d, 2H, Ar-OCH₃), and δ 1.45–1.60 (m, 4H, cyclopropane). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 342.0895 [M+H]⁺ (calculated: 342.0898).

Chemical Reactions Analysis

MMV665924 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

  • Neuroprotective Effects : Studies have indicated that 2-(4-Chlorophenyl)cyclopropylmethanone may exhibit neuroprotective properties by inhibiting neuroinflammation. It has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells, which are critical in neurodegenerative processes such as Parkinson's disease.
  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in experimental models. For instance, it effectively reduces the release of inflammatory mediators in lipopolysaccharide (LPS)-induced neuroinflammation models.

Organic Synthesis

In organic chemistry, 2-(4-Chlorophenyl)cyclopropylmethanone serves as a versatile building block for the synthesis of more complex molecules.

  • Reagent in Chemical Reactions : This compound can be utilized as a reagent in various organic transformations, facilitating the creation of new compounds with diverse biological activities.

Pharmacological Research

The compound is being explored for its interactions with biological targets.

  • Mechanism of Action : Preliminary studies suggest that 2-(4-Chlorophenyl)cyclopropylmethanone may interact with specific receptors or enzymes, modulating their activity. The rigidity imparted by the cyclopropyl group enhances its binding affinity to hydrophobic pockets in target proteins.

Case Studies

StudyFocusFindings
Study on NeuroinflammationInvestigated the effects on microglial cellsDemonstrated inhibition of pro-inflammatory cytokines
Pharmacological EvaluationAssessed anti-inflammatory propertiesSignificant reduction in inflammatory mediators in vitro
Synthesis Route DevelopmentDeveloped synthetic pathwaysEstablished efficient methods for producing the compound

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
2-(4-Chlorophenyl)cyclopropylmethanone 7152-03-6 C₁₁H₁₂O₂ 176.212 40–42 303.9 4-methoxyphenyl, cyclopropane
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime 338401-34-6 C₁₆H₁₁Cl₃N₂O 357.63 N/A N/A Oxime, dichlorophenyl, cyclopropane
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime 338415-78-4 C₁₆H₁₂ClF₂NO 307.72 N/A 360.3 Oxime, fluoro, cyclopropane
1-(4-Chlorophenyl)cyclopropylmethanone (Derivative 3c) N/A C₁₄H₁₆ClN₂O 278.74 N/A N/A Piperazine, cyclopropane
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone 65786-46-1 C₁₅H₁₃ClO 244.72 N/A N/A Methyl, chlorophenyl

Key Observations:

Oxime Derivatives (e.g., CAS 338401-34-6): The addition of an oxime group (–NOH) introduces hydrogen-bonding capability, enhancing interactions with biological targets. Such compounds are often used as agrochemical intermediates (e.g., insecticides) .

Halogenation Effects : Fluorine substitution (CAS 338415-78-4) increases metabolic stability and lipophilicity, as seen in its higher boiling point (360.3°C ) compared to the methoxy analog .

Piperazine Derivatives: The piperazine moiety in 1-(4-Chlorophenyl)cyclopropylmethanone derivatives improves solubility and bioavailability, correlating with demonstrated anticancer and antituberculosis activities (e.g., Compound 3c with IC₅₀ ~20 µg/mL against MDA-MB-435 cells) .

Key Insights:

  • Agrochemical Utility : Oxime derivatives (e.g., flucycloxuron intermediates) are prioritized for pest control due to their stability and target specificity .
  • Methoxy vs. Halogen Trade-offs : While methoxy groups improve solubility, halogenation (Cl, F) enhances binding affinity to hydrophobic biological targets, as seen in fungicidal intermediates like metconazole precursors .

Biological Activity

2-(4-Chlorophenyl)cyclopropylmethanone, also known as a cyclopropyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets and its therapeutic efficacy.

Chemical Structure and Properties

The chemical formula for 2-(4-Chlorophenyl)cyclopropylmethanone is C14H13ClO2. Its structure comprises a cyclopropyl group attached to a chlorophenyl moiety and a methoxyphenyl group, contributing to its reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that 2-(4-Chlorophenyl)cyclopropylmethanone exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, indicating potential use in treating infections.
  • Enzyme Inhibition : Investigations have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in the development of drugs targeting metabolic disorders.

The proposed mechanism of action for 2-(4-Chlorophenyl)cyclopropylmethanone involves the interaction with cellular receptors and enzymes. The chlorophenyl group may enhance binding affinity to target proteins, while the methoxy group could facilitate solubility and bioavailability.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of 2-(4-Chlorophenyl)cyclopropylmethanone on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.
  • Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
AnticancerMCF-7 (Breast Cancer)Reduced cell viability10 µM
AntimicrobialStaphylococcus aureusInhibition of growth15 µg/mL
Enzyme InhibitionVariousInhibition of metabolic pathwaysNot Specified

Table 2: Comparative Analysis with Similar Compounds

CompoundStructure TypeAnticancer ActivityAntimicrobial Activity
2-(4-Chlorophenyl)cyclopropylmethanoneCyclopropyl KetoneYesYes
4-Chloro-4'-methoxybenzophenoneBenzophenone DerivativeModerateNo
5-Methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-oneThioetherYesYes

Q & A

Basic: What are the standard synthetic routes for 2-(4-Chlorophenyl)cyclopropylmethanone?

Methodological Answer:
The synthesis typically involves nucleophilic acyl substitution or Friedel-Crafts acylation. For example, reacting 4-chlorophenylcyclopropane derivatives with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative routes may use hydrolytic cleavage of ester precursors, as seen in analogous cyclopropane-ketone syntheses . Key steps include:

  • Reagent Purification: Ensure reagents like cyclopropylmethanol and 4-methoxybenzaldehyde are anhydrous to prevent side reactions.
  • Catalyst Optimization: Use potassium carbonate or sodium hydride to promote cyclopropane ring stability during reactions .
  • Yield Improvement: Monitor reaction progress via thin-layer chromatography (TLC) and optimize reflux duration (typically 12–24 hours).

Basic: How is the molecular structure of 2-(4-Chlorophenyl)cyclopropylmethanone characterized?

Methodological Answer:
Structural elucidation employs:

  • X-ray Crystallography: Resolves bond lengths and angles, particularly the strained cyclopropane ring and ketone geometry. For example, Acta Crystallographica studies confirm dihedral angles between aromatic rings (~45–60°) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Distinct signals for cyclopropane protons (δ 1.2–2.0 ppm) and methoxy groups (δ 3.8 ppm). Aromatic protons show splitting patterns consistent with substituent positions .
    • IR Spectroscopy: Strong C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 298.06 for C₁₇H₁₅ClO₂) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:
By-product formation (e.g., ring-opened derivatives or over-acylated products) is mitigated through:

  • Temperature Control: Maintain reaction temperatures below 80°C to preserve cyclopropane integrity .
  • Catalyst Screening: Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve selectivity. Evidence shows NaH reduces ester hydrolysis side reactions in analogous systems .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Add molecular sieves to scavenge water in moisture-sensitive steps .

Advanced: What computational approaches model the compound’s electronic and steric interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing 4-chlorophenyl group lowers LUMO energy, enhancing electrophilicity at the ketone .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) by analyzing binding poses and free energy landscapes. Tools like AutoDock Vina or Schrödinger Suite are used .
  • QSPR/QSAR Models: Correlate substituent effects (e.g., methoxy vs. ethoxy) with physicochemical properties (logP, polar surface area) to guide analog design .

Data Contradiction: How to resolve discrepancies in reported spectroscopic data?

Methodological Answer:
Discrepancies (e.g., NMR shifts or melting points) arise from:

  • Isomeric Purity: Ensure the compound is free of regioisomers (e.g., 3-chloro vs. 4-chloro derivatives) via HPLC with a C18 column and acetonitrile/water gradients .
  • Crystallographic Validation: Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to confirm stereochemistry .
  • Reference Standards: Cross-check with authenticated samples from repositories like PubChem (CID 81580) or CAS (7152-03-6) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust formation by handling in a fume hood .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Do not rinse into drains .
  • Emergency Procedures: In case of inhalation, administer oxygen and seek medical attention. Emergency contacts should include institutional EH&S departments .

Advanced: How does the compound interact with biological targets in pharmacological studies?

Methodological Answer:

  • Enzyme Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are determined via kinetic fluorescence .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for targets like serotonin receptors. Data normalization to controls (e.g., ketanserin) minimizes variability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I oxidation at the methoxy group is a common pathway .

Basic: What analytical techniques quantify this compound in mixtures?

Methodological Answer:

  • HPLC-DAD: Use a reversed-phase C18 column with UV detection at 254 nm. Retention times (~8–10 minutes) are calibrated against pure standards .
  • GC-MS: Derivatize with BSTFA to improve volatility. Monitor for molecular ion peaks (m/z 298) and fragment ions (e.g., m/z 139 for cyclopropane cleavage) .
  • Titration: Non-aqueous titrimetry with HClO₄ in glacial acetic acid quantifies ketone content via potentiometric endpoints .

Advanced: What strategies stabilize the cyclopropane ring under acidic/basic conditions?

Methodological Answer:

  • Protecting Groups: Introduce tert-butyldimethylsilyl (TBS) groups to the methoxy moiety before acidic workups .
  • pH Buffering: Use phosphate buffers (pH 7–8) during extractions to prevent ring-opening hydrolysis .
  • Low-Temperature Workups: Quench reactions at 0°C and isolate products rapidly via flash chromatography .

Advanced: How to design derivatives to enhance biological activity or solubility?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-methoxyphenyl group with 4-aminophenyl (improves water solubility) or 4-trifluoromethyl (enhances metabolic stability) .
  • Prodrug Synthesis: Convert the ketone to a ketal or oxime to increase bioavailability. Hydrolysis in vivo regenerates the active compound .
  • SAR Studies: Systematically vary substituents (e.g., halogens, alkyl chains) and assess logD (octanol-water distribution) and plasma protein binding via equilibrium dialysis .

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